

comparative study of Barium 4-(1,1-dimethylethyl)benzoate and barium benzoate properties

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Compound of Interest

Compound Name: *Barium 4-(1,1-dimethylethyl)benzoate*

Cat. No.: *B158534*

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A Comparative Analysis of Barium Benzoate and Barium 4-(1,1-dimethylethyl)benzoate

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties of Barium Benzoate and **Barium 4-(1,1-dimethylethyl)benzoate**.

This guide provides a detailed comparison of the known properties of Barium Benzoate and its derivative, **Barium 4-(1,1-dimethylethyl)benzoate**, also known as Barium p-tert-butylbenzoate. The inclusion of a bulky tert-butyl group on the benzoate ligand is expected to influence the compound's physical and chemical characteristics. This comparison aims to highlight these differences based on available experimental data.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. It is important to note that detailed experimental data for **Barium 4-(1,1-dimethylethyl)benzoate** is limited in publicly available literature, with most information sourced from chemical suppliers. In contrast, Barium Benzoate has been the subject of more detailed academic studies.

Property	Barium 4-(1,1-dimethylethyl)benzoate	Barium Benzoate
CAS Number	10196-68-6[1][2]	533-00-6[3]
Molecular Formula	C22H26BaO4	C14H10BaO4[3]
Molecular Weight	491.77 g/mol	379.55 g/mol [3]
Appearance	White powder	Fine, white powder[4]
Melting Point	164.5-165.5 °C[2]	249.3 °C[5]
Boiling Point	283.3 °C at 760 mmHg[2]	249.3 °C at 760 mmHg[6]
Density	1.056 g/cm ³ [2]	2 g/cm ³ at 20 °C[3]
Water Solubility	Data not available	3.4-51.3 g/L at 20 °C[3]

Structural and Thermal Properties

The structural and thermal characteristics of these compounds are crucial for their application and stability.

Crystal Structure

Barium Benzoate has been reported to have a monoclinic layered crystal structure.[7] This layered arrangement can influence its solubility and thermal behavior.

Barium 4-(1,1-dimethylethyl)benzoate: Detailed crystallographic data, such as the crystal system and unit cell parameters, are not readily available in the reviewed literature. The presence of the bulky tert-butyl group is likely to affect the crystal packing and could potentially lead to a different crystal system compared to Barium Benzoate.

Thermal Stability

Barium Benzoate: Studies on the thermal decomposition of Barium Benzoate show that it decomposes in a single stage to form Barium Carbonate (BaCO₃) and organic compounds, primarily benzophenone and triphenylmethane, when heated in a nitrogen atmosphere.[7]

Barium 4-(1,1-dimethylethyl)benzoate: While a melting point is reported, detailed thermal analysis data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are not available in the literature. Such analyses would be essential to determine its decomposition pathway and thermal stability relative to Barium Benzoate.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Barium Benzoate: The FT-IR spectrum of Barium Benzoate is expected to show characteristic absorption bands for the carboxylate group (COO⁻), typically with strong asymmetric and symmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations of the benzene ring will also be present.

Barium 4-(1,1-dimethylethyl)benzoate: The FT-IR spectrum of this compound will also be dominated by the carboxylate and aromatic absorptions. Additionally, it will exhibit characteristic peaks corresponding to the tert-butyl group, including C-H stretching and bending vibrations. A comparative analysis of the exact peak positions could provide insights into the electronic effects of the tert-butyl group on the benzoate ring and the coordination of the carboxylate to the barium ion.

Biological and Pharmacological Activity

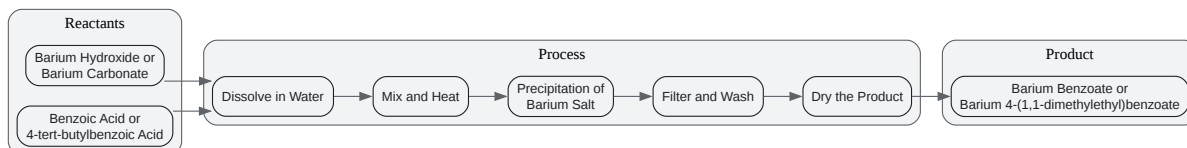
There is no significant information available in the public domain regarding the biological or pharmacological activities of either Barium Benzoate or **Barium 4-(1,1-dimethylethyl)benzoate**.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these specific barium salts are not widely published. However, a general approach for the synthesis and characterization of barium carboxylates can be outlined.

Synthesis of Barium Benzoates

A common method for the synthesis of barium carboxylates is through the reaction of the corresponding carboxylic acid with a barium salt, such as barium hydroxide or barium carbonate, in an aqueous solution.

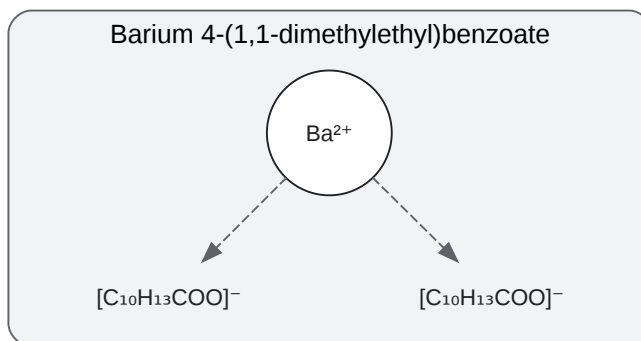
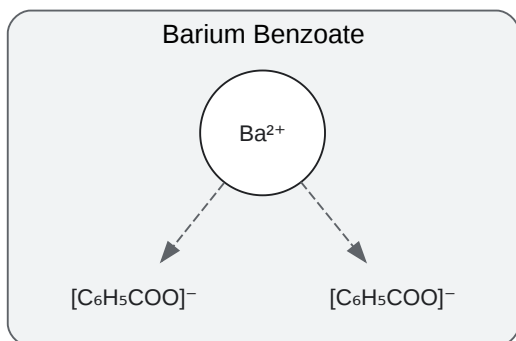
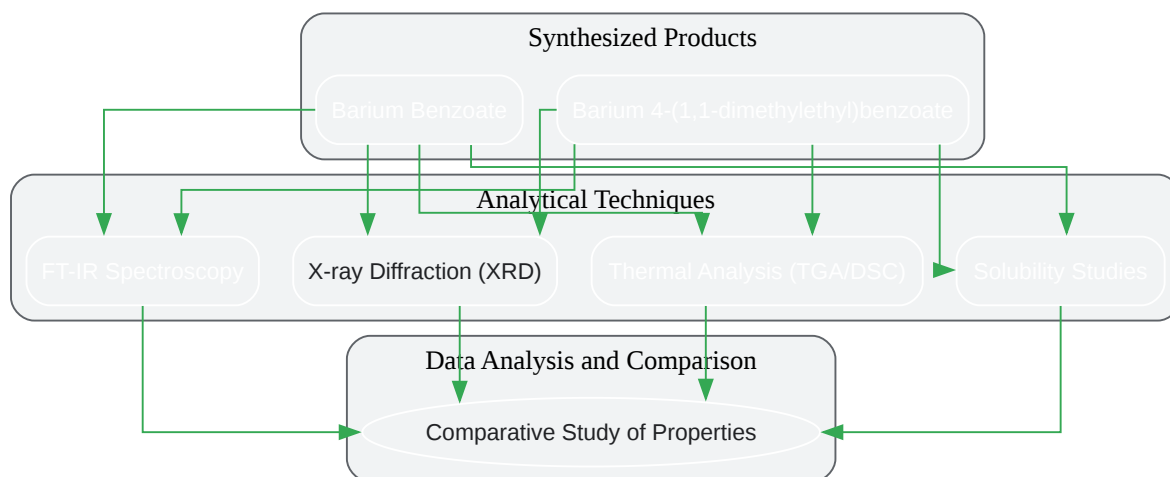


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A generalized workflow for the synthesis of barium benzoate salts.

Characterization Techniques

A standard suite of analytical techniques would be employed to characterize and compare the two compounds.



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